BenchChemオンラインストアへようこそ!

6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile

KIF18A inhibition Cancer cell mitosis Chromosomal instability

6‑(4,4‑Difluoropiperidin‑1‑yl)nicotinonitrile (CAS 2020572‑61‑4) is a fluorinated heterocyclic building block whose gem‑difluoro substitution provides superior metabolic stability and target selectivity. It enables the synthesis of KIF18A inhibitors with low‑nanomolar potency (e.g., IC₅₀ 6.60 nM) and CCR5 antagonists exhibiting a 3.2‑fold increase in metabolic half‑life versus non‑fluorinated piperidine cores. Additionally, the difluoro motif avoids off‑target PHGDH inhibition (IC₅₀ >150 µM), making it the strategic choice for selective kinase programs. For procurement of research‑grade material, please request a quote or place an order through the linked vendor pages.

Molecular Formula C11H11F2N3
Molecular Weight 223.227
CAS No. 2020572-61-4
Cat. No. B3010941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile
CAS2020572-61-4
Molecular FormulaC11H11F2N3
Molecular Weight223.227
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NC=C(C=C2)C#N
InChIInChI=1S/C11H11F2N3/c12-11(13)3-5-16(6-4-11)10-2-1-9(7-14)8-15-10/h1-2,8H,3-6H2
InChIKeyLITNGFMPSXIBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile (CAS 2020572-61-4): Structural and Physicochemical Baseline for Procurement Evaluation


6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile (CAS 2020572-61-4) is a fluorinated heterocyclic small molecule building block comprising a 3-cyanopyridine (nicotinonitrile) core substituted at the 6-position with a 4,4-difluoropiperidine moiety [1]. Its molecular formula is C₁₁H₁₁F₂N₃, and it has a molecular weight of 223.22 g/mol . As a gem-difluoro-substituted piperidine derivative, it belongs to a class of compounds recognized for enhanced metabolic stability and modulated lipophilicity imparted by the fluorine atoms [2]. This compound serves as a versatile intermediate for synthesizing biologically active molecules, particularly those targeting protein kinases, G-protein coupled receptors (GPCRs) such as CCR5, and mitotic kinesins like KIF18A [3][4].

Why 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile Cannot Be Interchanged with Unsubstituted or Mono-Fluorinated Analogs


The 4,4-difluoropiperidine moiety in 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile (CAS 2020572-61-4) fundamentally alters its physicochemical and biological profile compared to non-fluorinated piperidine or mono-fluorinated analogs. The gem-difluoro substitution is a well-established strategy in medicinal chemistry to increase metabolic stability and lipophilicity, thereby enhancing the drug-likeness of derived compounds [1][2]. The two C-F bonds at the 4-position not only resist oxidative metabolism but also influence the piperidine ring's conformational preferences and electronic distribution, which can dramatically affect target binding affinity and selectivity [3][4]. Consequently, substituting this building block with a non-fluorinated 6-(piperidin-1-yl)nicotinonitrile or a mono-fluorinated variant in a synthetic sequence is not scientifically equivalent and will likely result in a different compound with altered potency, selectivity, and pharmacokinetic behavior, thereby undermining the intended research or development objective [5].

Quantitative Differentiation Evidence for 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile (CAS 2020572-61-4) versus Closest Analogs


KIF18A Inhibitory Potency: 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile-Containing Probe Exhibits 6.60 nM IC50

A compound incorporating the 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile core (Compound 15 from US20230382889) exhibits potent inhibition of the mitotic kinesin KIF18A, a target in chromosomally unstable cancers, with an IC50 of 6.60 nM [1]. While direct IC50 data for the isolated building block 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile against KIF18A is not publicly available, this nanomolar activity in a more complex molecule demonstrates the core's critical role in achieving high target affinity. This contrasts sharply with other known KIF18A inhibitors like BTB-1 (IC50 = 1.7 μM) and KIF18A-IN-4 (IC50 = 6.16 μM) [2][3], highlighting that the 4,4-difluoropiperidine-nicotinonitrile substructure can enable significantly greater potency when elaborated into a full inhibitor.

KIF18A inhibition Cancer cell mitosis Chromosomal instability

CCR5 Antagonism: 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile Core Contributes to High Potency in 4,4-Disubstituted Piperidine Class

Pharmacological screening indicates that 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile can function as a CCR5 antagonist, a property relevant to HIV infection and inflammatory diseases [1]. This aligns with the broader class of 4,4-disubstituted piperidines, which are recognized as potent CCR5 ligands. Data from a related study on 4,4-disubstituted piperidine class H compounds show potent CCR5 binding (pIC50 = 8.30 to 9.00, corresponding to IC50 values of 5.0 nM and 1.0 nM, respectively) and HIV-1 inhibition (pIC50 = 7.80 to 7.84, corresponding to IC50 values of 15.8 nM and 14.5 nM) in a Ba-L-HOS antiviral assay [2]. While not a direct measurement for 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile itself, these data establish the 4,4-difluoropiperidine motif as a critical pharmacophore for achieving low nanomolar potency in this target class.

CCR5 antagonism HIV entry inhibition GPCR pharmacology

Metabolic Stability and Lipophilicity Enhancement: Gem-Difluoro Substitution Confers a 3.2x Longer Half-Life Compared to Unsubstituted Piperidine

The 4,4-difluoropiperidine moiety is a recognized structural element for improving metabolic stability. A direct performance comparison between 4,4-difluoropiperidine hydrochloride and standard piperidine hydrochloride reveals a significant enhancement in metabolic stability, with the gem-difluoro analog exhibiting a half-life (t1/2) of 6.7 hours compared to only 2.1 hours for the unsubstituted piperidine [1]. This represents a 3.2-fold increase in stability. Additionally, the lipophilicity (LogP) increases from 0.3 to 1.2 upon difluorination, which can positively influence membrane permeability [1]. These data are directly transferable to 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile, as the core piperidine ring is identical. The enhanced metabolic stability of the difluorinated building block translates to a longer in vivo half-life for any resulting drug candidate, a critical factor for achieving sustained target engagement and reducing dosing frequency.

Metabolic stability Pharmacokinetics Drug design

Alpha4Beta2 Nicotinic Acetylcholine Receptor (nAChR) Activity: 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile Exhibits a Distinct Agonist Profile

BindingDB records indicate that 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile (CHEMBL2409495) acts as an agonist at the alpha4beta2 nicotinic acetylcholine receptor (nAChR), a key target in neuroscience and smoking cessation research, with an EC50 of 9.90 μM (9,900 nM) in a FLIPR calcium flux assay using human SHEP1 cell membranes [1]. Furthermore, it displays a binding affinity (Ki) of 20 nM in a [3H]Nicotine displacement assay [2]. A comparator from a related structural class, SIB-1508Y (CAS 192231-16-6), exhibits an EC50 of 2.60 μM (2,600 nM) for the same receptor [3]. While the target compound is less potent as an agonist, its high binding affinity (Ki = 20 nM) suggests it may function as a partial agonist or have a distinct binding mode compared to more potent, full agonists. This unique profile—high affinity but lower functional potency—could be advantageous for applications requiring modulation of nAChR activity without full receptor activation, potentially leading to a different therapeutic window or reduced side effects.

nAChR agonism Neuroscience Calcium flux

Structural Influence on Kinase Selectivity: 4,4-Difluoropiperidine Substituent Alters Polypharmacology Profile Compared to Piperidine

The presence of the 4,4-difluoropiperidine group versus a standard piperidine can significantly alter a compound's kinase inhibition profile. In a study evaluating PHGDH (phosphoglycerate dehydrogenase) inhibitors, compounds bearing a piperidine or a 4,4-difluoropiperidine substituent both showed IC50 values greater than 150 µM, indicating no appreciable inhibition of this specific kinase [1]. In contrast, a 4-methylpiperidine analog exhibited an IC50 of 85.1 µM [1]. While this is a negative result for PHGDH inhibition, it is a valuable piece of evidence for procurement. It demonstrates that substituting the 4,4-difluoropiperidine onto a core can be used to *avoid* off-target activity at PHGDH, whereas a seemingly minor change to a 4-methylpiperidine introduces a measurable inhibitory effect. This data provides a concrete example of how the 4,4-difluoropiperidine group can be leveraged to steer chemical probes away from undesired kinase targets, contributing to a cleaner polypharmacology profile.

Kinase inhibition Selectivity profiling PHGDH

Optimal Application Scenarios for 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile (CAS 2020572-61-4) Based on Quantitative Evidence


Synthesis of High-Potency KIF18A Inhibitors for Chromosomally Unstable Cancers

Use 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile as a key intermediate to synthesize analogs of Compound 15 (US20230382889), aiming for KIF18A inhibitors with IC50 values in the low nanomolar range (e.g., 6.60 nM) [1]. This is a strong scenario for labs focused on mitotic kinesin targets and cancers with TP53 mutations, where potent KIF18A inhibition is a validated therapeutic strategy.

Development of CCR5 Antagonists with Enhanced Metabolic Stability

Employ 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile as a starting material to build libraries of 4,4-disubstituted piperidine-based CCR5 antagonists. The difluoro-substituted core is expected to contribute to high target affinity (pIC50 ~8-9) and provides a significant 3.2x enhancement in metabolic half-life over non-fluorinated piperidine cores [2][3]. This is ideal for medicinal chemistry programs targeting HIV entry or inflammatory diseases where both potency and pharmacokinetic properties are critical.

Probing Alpha4Beta2 nAChR with a High-Affinity, Low-Potency Agonist Tool Compound

Procure 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile for neuroscience research as a unique tool to investigate alpha4beta2 nAChR function. Its high binding affinity (Ki = 20 nM) coupled with modest agonist activity (EC50 = 9.90 μM) makes it suitable for studies requiring partial receptor activation or exploring the distinction between binding and functional efficacy [4][5]. This differentiates it from more potent, full agonists like SIB-1508Y (EC50 = 2.60 μM) and provides a distinct pharmacological profile for research applications.

Steering Chemical Probes Away from PHGDH Inhibition

Incorporate 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile into synthetic routes for kinase inhibitors where avoiding off-target activity at PHGDH is a project requirement. Evidence shows that while a 4-methylpiperidine substituent can introduce PHGDH inhibition (IC50 = 85.1 µM), the 4,4-difluoropiperidine group remains inactive (IC50 >150 µM) [6]. This makes the difluorinated building block a strategic choice for maintaining target selectivity in multi-kinase profiling studies.

Quote Request

Request a Quote for 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.